molecular formula C11H9N2+ B12815525 1-Cyano-3-methylquinolin-1-ium

1-Cyano-3-methylquinolin-1-ium

Cat. No.: B12815525
M. Wt: 169.20 g/mol
InChI Key: LXAAAPLYIKGUQE-UHFFFAOYSA-N
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Description

1-Cyano-3-methylquinolin-1-ium is a quinolinium derivative characterized by a cyano (-CN) group at position 3 and a methyl (-CH₃) group at position 1 on the heteroaromatic ring. The quinolinium core, a positively charged nitrogen-containing bicyclic system, confers unique electronic properties due to its aromaticity and charge distribution. The methyl group at position 1 contributes steric effects and modulates solubility.

Properties

Molecular Formula

C11H9N2+

Molecular Weight

169.20 g/mol

IUPAC Name

3-methylquinolin-1-ium-1-carbonitrile

InChI

InChI=1S/C11H9N2/c1-9-6-10-4-2-3-5-11(10)13(7-9)8-12/h2-7H,1H3/q+1

InChI Key

LXAAAPLYIKGUQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2[N+](=C1)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyano-3-methylquinolin-1-ium can be achieved through various synthetic routes. One common method involves the reaction of 3-cyanoquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions, resulting in the formation of this compound iodide .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Cyano-3-methylquinolin-1-ium undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include quinoline derivatives with different functional groups and substitution patterns .

Mechanism of Action

The mechanism of action of 1-Cyano-3-methylquinolin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Compounds:

1-Ethyl-2-[(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium (C₂₂H₂₃N₂S, MW 347.5 g/mol): Features a benzothiazole substituent, introducing sulfur into the structure. This heterocyclic extension may enhance π-conjugation and redox activity compared to the simpler cyano group in the target compound .

2-Cyanoquinolin-1-ium nitrate (C₁₀H₇N₂⁺·NO₃⁻): Cyano group at position 2 instead of 3.

3-Acetyl-2,4-dimethylquinolin-1-ium chloride (C₁₄H₁₆NO⁺·Cl⁻, MW 249.7 g/mol): Acetyl (-COCH₃) and methyl groups create a mixed electronic effect (electron-withdrawing and donating). The acetyl group may stabilize the positive charge via resonance, contrasting with the cyano group’s inductive withdrawal .

1-(3-Iodopropyl)-4-methylquinolin-1-ium iodide (C₁₃H₁₅IN⁺·I⁻, MW 431.1 g/mol): Bulky iodopropyl substituent increases molecular weight and polarizability, likely influencing optical properties (e.g., absorption/emission spectra) .

Table 1: Comparative Overview of Quinolinium Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Inferred
1-Cyano-3-methylquinolin-1-ium C₁₁H₉N₂⁺ 169.2 -CN (C3), -CH₃ (C1) High electrophilicity, moderate steric hindrance
1-Ethyl-2-[(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium C₂₂H₂₃N₂S⁺ 347.5 Benzothiazole (C2) Enhanced π-conjugation, redox activity
2-Cyanoquinolin-1-ium nitrate C₁₀H₇N₂⁺·NO₃⁻ 219.2 -CN (C2) Improved planarity, nucleophilic reactivity
3-Acetyl-2,4-dimethylquinolin-1-ium chloride C₁₄H₁₆NO⁺·Cl⁻ 249.7 -COCH₃ (C3), -CH₃ (C2, C4) Charge stabilization via resonance, higher solubility
1-(3-Iodopropyl)-4-methylquinolin-1-ium iodide C₁₃H₁₅IN⁺·I⁻ 431.1 -I(CH₂)₃ (C1), -CH₃ (C4) High polarizability, optical applications

Physicochemical Properties

  • Electronic Effects: The cyano group in this compound withdraws electron density via induction, increasing the quinolinium ring’s electrophilicity. This contrasts with the acetyl group in 3-Acetyl-2,4-dimethylquinolin-1-ium chloride, which stabilizes charge through resonance .
  • Steric and Solubility Considerations: The methyl group at position 1 in the target compound introduces moderate steric hindrance, likely reducing aggregation in solution compared to bulkier analogs like the iodopropyl derivative . Polar substituents (e.g., -CN, -COCH₃) enhance solubility in polar solvents (e.g., DMSO, methanol), whereas hydrophobic groups (e.g., benzothiazole) may favor organic phases .

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